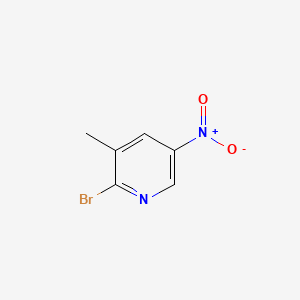

2-Bromo-3-methyl-5-nitropyridine

Beschreibung

2-Bromo-3-methyl-5-nitropyridine (CAS: 23132-21-0, molecular formula: C₆H₅BrN₂O₂, molecular weight: 217.02 g/mol) is a halogenated nitropyridine derivative characterized by a bromine atom at position 2, a methyl group at position 3, and a nitro group at position 5 on the pyridine ring . This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

2-bromo-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIQHPKXSLHGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409464 | |

| Record name | 2-Bromo-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23132-21-0 | |

| Record name | 2-Bromo-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination of 2-Hydroxy-5-methyl-3-nitropyridine

The most direct method involves converting 2-hydroxy-5-methyl-3-nitropyridine to the target compound using phosphorus oxybromide (POBr₃) in N,N-dimethylformamide (DMF).

Alternative Bromination Strategies

While the POBr₃ method is well-established, other bromination techniques are explored for scalability and cost-effectiveness.

Electrophilic Bromination Using POCl₃/NaI

Inspired by methods for related bromopyridines, this approach employs phosphorus oxychloride (POCl₃) and sodium iodide (NaI) to introduce bromine.

Proposed Protocol (Adapted from):

Reagents :

- Substrate: 3-Methyl-5-nitropyridine

- Brominating Agents: POCl₃ and NaI

- Solvent: Propionitrile

Procedure :

- POCl₃ and NaI are added to the substrate in propionitrile.

- The mixture is heated to 80°C for 1–2 hours under inert atmosphere.

- Workup involves quenching with ice, neutralization, and extraction.

Advantages and Challenges

- Advantages :

- Challenges :

- Positional selectivity (bromine may substitute at 2 or 4 positions relative to nitro).

- Limited yield data for this specific substrate.

Table 2: Comparison of Bromination Methods

| Method | Reagents | Yield (Reported) | Selectivity | Scalability |

|---|---|---|---|---|

| POBr₃/DMF | POBr₃, DMF | 86% | High | Moderate |

| POCl₃/NaI | POCl₃, NaI | Not reported | Variable | High |

Nitration and Subsequent Functionalization

Another route involves introducing the nitro group after methyl and bromine substituents. However, nitration of pyridines is challenging due to directing effects.

Proposed Steps (Hypothetical):

- Bromination : Introduce bromine at position 2 using POBr₃ or POCl₃/NaI.

- Methylation : Introduce methyl at position 3 via alkylation or coupling reactions.

- Nitration : Use nitrating agents (e.g., HNO₃/H₂SO₄) to install nitro at position 5.

Challenges

- Steric and Electronic Effects : Methyl and bromine substituents may hinder nitration at position 5.

- By-Products : Over-nitration or unintended substitution patterns.

Characterization and Analytical Data

Applications and Derivatization

This compound serves as a precursor in cross-coupling reactions and nucleophilic substitutions:

Suzuki-Miyaura Coupling

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrazine or catalytic hydrogenation.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrazine hydrate or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

Substitution: Formation of 2-azido-3-methyl-5-nitropyridine or 2-thio-3-methyl-5-nitropyridine.

Reduction: Formation of 2-bromo-3-methyl-5-aminopyridine.

Coupling: Formation of biaryl compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Role as an Intermediate:

2-Bromo-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of diverse organic compounds. It facilitates the creation of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This compound's unique reactivity allows for selective functionalization, making it an essential building block in synthetic pathways.

Case Study:

In a study focusing on nucleophilic functionalization, researchers demonstrated that this compound can react selectively with thiols under mild conditions. The regioselectivity observed in these reactions was attributed to the electronic effects of the nitro group, which enhances the nucleofugality of the bromine atom .

Pharmaceutical Development

Biologically Active Molecules:

This compound is integral to the development of biologically active molecules, especially in creating anti-cancer and anti-inflammatory drugs. Its derivatives have shown potential therapeutic effects, making it a focal point in medicinal chemistry research.

Data Table: Applications in Drug Development

| Compound Derivative | Target Disease | Mechanism of Action |

|---|---|---|

| This compound-1 | Cancer (various types) | Inhibition of tumor growth |

| This compound-2 | Inflammation | Modulation of inflammatory pathways |

Material Science

Advanced Materials Production:

In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced performance characteristics in these materials.

Case Study:

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Analytical Chemistry

Reagent for Detection:

The compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of substances within complex mixtures. Its ability to form stable complexes with target analytes enhances the accuracy and reliability of chemical analyses.

Data Table: Analytical Applications

| Analytical Method | Application Area | Benefits |

|---|---|---|

| Chromatography | Environmental Testing | High sensitivity and specificity |

| Spectroscopy | Pharmaceutical Analysis | Accurate quantification |

Biological Research

Study of Biological Pathways:

Researchers utilize this compound to investigate biological pathways and mechanisms. Its interaction with enzymes involved in metabolic processes has been a subject of interest, particularly regarding its role as an enzyme inhibitor.

Case Study:

Studies have shown that this compound can induce oxidative stress in cellular models, leading to alterations in gene expression related to antioxidant defenses. Such findings underscore its potential as a tool for studying cellular responses to stressors.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methyl-5-nitropyridine largely depends on its chemical reactivity. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, the reduction of the nitro group to an amino group can result in compounds that act as enzyme inhibitors by binding to the active site and preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The table below summarizes critical differences between 2-bromo-3-methyl-5-nitropyridine and related compounds:

Reactivity and Functional Group Influence

- Electrophilic Substitution : The nitro group at position 5 in this compound deactivates the ring, directing further substitutions to specific positions. In contrast, analogues with nitro at position 3 (e.g., 5-bromo-2-methyl-3-nitropyridine) exhibit higher reactivity toward nucleophilic aromatic substitution .

- Steric Effects : The methyl group at position 3 in the reference compound introduces steric hindrance, slowing reactions at adjacent positions. Compounds like 2-bromo-3-chloro-5-nitropyridine (Cl at position 3) lack this hindrance, enabling faster substitutions .

- Halogen Impact : Bromine's moderate leaving-group ability facilitates Suzuki-Miyaura couplings. Iodine analogues (e.g., 5-iodo-2-methyl-3-nitropyridine) undergo faster cross-couplings but are less stable under harsh conditions .

Biologische Aktivität

Overview

2-Bromo-3-methyl-5-nitropyridine (C₆H₅BrN₂O₂) is an organic compound that belongs to the class of nitropyridines. It features a bromine atom, a methyl group, and a nitro group attached to a pyridine ring. This compound has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to inhibit specific enzymes, particularly those involved in oxidative stress responses and metabolic pathways. The compound can bind to the active sites of these enzymes, leading to conformational changes that affect their catalytic activity, thereby influencing cellular processes such as metabolism and gene expression.

Key Biological Interactions

- Enzyme Inhibition : Acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Cycle Regulation : Involved in the synthesis of compounds like MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1), essential for cell cycle progression and cancer research.

The interactions of this compound with biomolecules can lead to significant alterations in their structure and function. This compound has been shown to:

- Induce oxidative stress in cells, affecting antioxidant defense mechanisms.

- Alter the activity of key metabolic enzymes, impacting energy production within the cell.

Cellular Effects

The compound has profound effects on various cell types:

- Modulation of Cell Signaling : Influences signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : Affects the transcriptional activity of genes related to cellular stress responses and metabolism.

Research Applications

This compound serves as a valuable building block in organic synthesis and has several applications in scientific research:

- Pharmaceutical Development : Used in developing new therapeutic agents targeting various diseases.

- Agrochemicals : Acts as a precursor in synthesizing biologically active compounds for agricultural applications.

Case Study 1: Inhibition of PLK1

A study demonstrated that derivatives of this compound could effectively inhibit PLK1, leading to cell cycle arrest in cancer cells. This finding highlights its potential as a therapeutic agent in oncology.

Case Study 2: Cytochrome P450 Interaction

Research indicated that this compound interacts with cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolic pathways critical for pharmacokinetics.

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; affects drug metabolism |

| Cell Cycle Regulation | Inhibits PLK1; induces cell cycle arrest |

| Oxidative Stress Induction | Alters antioxidant gene expression; influences cellular metabolism |

| Synthesis Applications | Used as a precursor for pharmaceuticals and agrochemicals |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Bromo-3-methyl-5-nitropyridine, and how can purity be optimized?

- Methodology : The compound can be synthesized via bromination of 3-methyl-5-nitropyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 60–80°C) and stoichiometry to minimize by-products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) enhances purity. Characterization by melting point analysis (mp: 139–141°C, as per related nitropyridines ) and NMR (δ ~8.5–9.0 ppm for aromatic protons) confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm bromine incorporation (e.g., downfield shifts for nitro and bromine groups).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks at m/z 217.02 (C₆H₅BrN₂O₂⁺) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly useful for studying steric effects from the methyl and nitro groups.

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irrit. 2 ).

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent toxic gas release .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates electronic properties such as HOMO-LUMO gaps and Fukui indices. These predict electrophilic/nucleophilic sites, guiding reaction design (e.g., Suzuki-Miyaura coupling at the bromine position). Basis sets like 6-31G(d,p) for light atoms and LANL2DZ for bromine improve accuracy .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodology :

- Control Experiments : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) under identical conditions (solvent: DMF, base: K₂CO₃).

- Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps.

- By-product Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated products) that reduce yields .

Q. How does steric hindrance from the methyl group influence the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

- Methodology :

- Synthetic Probes : React with nucleophiles (e.g., amines, thiols) under varying temperatures.

- Computational Modeling : Transition-state calculations (using Gaussian 09) reveal steric barriers at the 2-position.

- Isotopic Labeling : ¹⁵N-NMR tracks nitro group orientation during substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.